1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
Description
1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is a thiourea derivative characterized by a 3,5-dimethoxyphenyl group at the N1 position and a 2-(morpholin-4-yl)ethyl substituent at the N3 position. Thiourea derivatives are widely studied for their applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-13-9-12(10-14(11-13)20-2)17-15(22)16-3-4-18-5-7-21-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIQVMTNHXKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that thiourea derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to 1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the compound's structural similarity to known anticancer agents suggests it may interact with cellular pathways involved in tumor growth .
- Antimicrobial Properties : Thiourea derivatives have been reported to possess antimicrobial activity against a range of pathogens. The morpholine moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .
- Anti-inflammatory Effects : There is evidence that thiourea compounds can modulate inflammatory responses. The presence of the morpholine group may contribute to the anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
Pharmacological Insights
- Neuroprotective Effects : Some studies suggest that compounds containing morpholine and thiourea can offer neuroprotective benefits. They may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
- Potential as Antidiabetic Agents : The compound's ability to influence glucose metabolism has been explored in preclinical studies. Thioureas have shown promise in enhancing insulin sensitivity and lowering blood glucose levels in diabetic models .
Agricultural Applications
- Pesticidal Activity : Research into the agricultural applications of thiourea derivatives reveals potential as pesticides or herbicides. The unique chemical structure allows for interaction with plant metabolic processes, potentially leading to increased resistance against pests or disease .
- Plant Growth Regulators : Some studies indicate that thiourea compounds can act as growth regulators, promoting root development and enhancing overall plant growth under stress conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholinyl group suggests potential interactions with biological membranes or proteins.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Compounds Compared:
1-{3,5-Bis(trifluoromethyl)phenyl}-3-cyclohexylthiourea ():
- Substituents: 3,5-Bis(trifluoromethyl)phenyl (electron-withdrawing), complex cyclohexyl-morpholine side chain.
- Properties: Higher lipophilicity (logP) due to trifluoromethyl groups; amorphous solid form.
- Stability: Likely enhanced metabolic stability compared to methoxy-substituted analogs .
1-[(1R,2R)-2-(Dimethylamino)diphenylethyl]-3-naphthalenylthiourea (): Substituents: Diphenylethyl backbone with dimethylamino and naphthalenyl groups. Properties: Reduced solubility due to aromatic naphthalene; requires cold storage (0–6°C), suggesting thermal instability .
1-[4-(4,6-Dimorpholinotriazin-2-yl)phenyl]-3-thienylurea (): Substituents: Triazine core with morpholine and thienyl groups. Properties: Rigid triazine backbone may limit conformational flexibility; moderate synthetic yield (14%) .
Comparison with Target Compound:
- Hydrophilicity: The target’s 3,5-dimethoxyphenyl group offers greater polarity than trifluoromethyl () or naphthalene () substituents.
- Synthetic Accessibility: Target likely synthesized via isothiocyanate-amine coupling, whereas triazine derivatives () require cyanuric chloride intermediates, which are more complex .
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest that it may exhibit various pharmacological properties, including anticancer and antiviral activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 384.4 g/mol. The presence of the morpholine moiety and the dimethoxyphenyl group is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives, including this compound, possess notable anticancer properties. The mechanism of action appears to be linked to the inhibition of specific cellular pathways involved in tumor growth and proliferation.
Table 1: Anticancer Activity Data
The compound has shown significant cytotoxicity against various cancer cell lines, with an IC50 value indicating effective inhibition at micromolar concentrations.
Antiviral Activity
Thioureas have also been explored for their antiviral properties. For example, structure-activity relationship studies indicate that modifications in thiourea compounds can enhance their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are vital in treating viral infections like HIV.
Table 2: Antiviral Activity Data
The biological activity of thioureas is often attributed to their ability to interact with enzyme targets within the cell. For instance, the inhibition of reverse transcriptase by compounds like this compound disrupts viral replication processes.
Case Studies
Several case studies have highlighted the therapeutic potential of thioureas:
- Cytotoxicity Evaluation : A study evaluated various thiourea derivatives against HeLa and MCF-7 cell lines using the MTT assay. The results indicated that specific substitutions on the thiourea scaffold significantly enhanced cytotoxic activity.
- Enzymatic Inhibition : Another study focused on the compound's ability to inhibit FGFR (Fibroblast Growth Factor Receptor), which is crucial for tumor growth. The derivative exhibited an IC50 value lower than 70 nM against FGFR enzymes, suggesting potent inhibitory activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
